Tyrosinase Inhibition Potency: Class‑Level Advantage of the 4‑Substituted Benzyl Piperazine Scaffold
While direct data for the target compound are not publicly available, the closely related analog [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26), which shares the 4‑substituted benzyl piperazine methanone scaffold, exhibited an IC₅₀ of 0.18 µM against Agaricus bisporus tyrosinase (AbTYR) [1]. This represents a ~100‑fold improvement over the reference compound kojic acid (IC₅₀ = 17.76 µM). The 4‑nitrobenzyl group in the target compound is a stronger electron‑withdrawing group than the 4‑fluorobenzyl group, which is predicted to further enhance interactions with the dicopper active site.
| Evidence Dimension | Tyrosinase inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured (class‑level inference only) |
| Comparator Or Baseline | Compound 26 IC₅₀ = 0.18 µM; kojic acid IC₅₀ = 17.76 µM |
| Quantified Difference | ~100‑fold improvement of scaffold over kojic acid |
| Conditions | AbTYR enzyme assay, competitive inhibition mode |
Why This Matters
Positions the target compound as a candidate for anti‑hyperpigmentation screening where the 4‑nitrobenzyl variant may deliver additional potency gains.
- [1] Mirabile, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093. DOI: 10.1002/cmdc.202100396 View Source
